N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetamide

Description

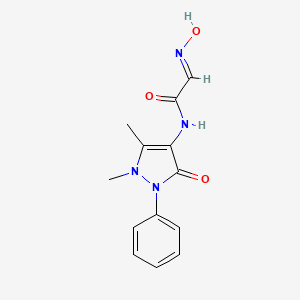

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetamide is a pyrazole-derived acetamide compound. Pyrazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . The core pyrazole ring in this compound is substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and an acetamide moiety at position 2. Such compounds are often studied for their antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name |

(2E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-9-12(15-11(18)8-14-20)13(19)17(16(9)2)10-6-4-3-5-7-10/h3-8,20H,1-2H3,(H,15,18)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATJYMJIYUYPMR-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

The compound has a complex structure characterized by a pyrazole ring and an oxime functional group. Its molecular formula is , and it has a molecular weight of approximately 302.34 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole core followed by the introduction of the oxime group through condensation reactions.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Pseudomonas aeruginosa | >125 μM |

These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or protein production pathways.

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Studies have shown that it can significantly reduce biofilm formation in Candida species, indicating potential use in treating fungal infections.

| Fungal Strain | Biofilm Reduction (%) |

|---|---|

| Candida albicans | 75% |

| Candida tropicalis | 90% |

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit various enzymes. Notably, it has shown inhibitory effects against human recombinant alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (e5NT), which are crucial in various physiological processes.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzyme targets and disruption of metabolic pathways essential for microbial survival. This may include inhibition of nucleic acid synthesis or interference with protein synthesis mechanisms.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A study published in MDPI examined the antimicrobial properties of various pyrazole derivatives, including N-(1,5-dimethyl...) and found promising results against both bacterial and fungal pathogens .

- Enzyme Activity Assessment : Another research article detailed the inhibition of alkaline phosphatase by similar compounds, suggesting a potential role in modulating metabolic pathways relevant to disease states .

- Biofilm Studies : Research focusing on biofilm-forming pathogens demonstrated that the compound could effectively reduce biofilm viability in clinical isolates, indicating its potential as an anti-biofilm agent .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. The pyrazole ring structure is known for its ability to interact with various biological targets, which can lead to therapeutic effects.

Case Study: Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. For instance, a study highlighted the synthesis of similar pyrazole derivatives that showed promising results in reducing inflammation in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetamide may function similarly .

Pharmacological Applications

In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent. The ability of pyrazole derivatives to interfere with cancer cell proliferation and induce apoptosis has been well-documented.

Case Study: Anticancer Activity

A study focusing on related compounds found that they could inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy and safety profiles .

Agricultural Science

The compound's potential extends into agricultural applications as well. Its ability to act as a plant growth regulator has been explored, particularly in enhancing crop yield and resistance to pests.

Case Study: Plant Growth Regulation

Research has indicated that certain pyrazole derivatives can stimulate plant growth by modulating hormonal pathways within plants. For example, compounds similar to this compound have been shown to promote root development and increase chlorophyll content, leading to improved photosynthetic efficiency .

Chemical Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The development of more efficient synthetic routes remains an area of active research.

Synthesis Overview

The compound can be synthesized through condensation reactions involving appropriate precursors. Optimizing reaction conditions such as temperature and solvent choice can significantly enhance the yield of the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the acetamide group and the aryl/phenyl rings. Key comparisons include:

Key Observations:

- Electron-Withdrawing vs.

- Hydrogen Bonding: The N-hydroxyimino group in the target compound introduces additional hydrogen-bonding sites (O-H and N-O), which could enhance crystal packing stability or solubility compared to halogenated or sulfanyl analogs .

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing: The 4-(methylsulfanyl)phenyl analog () crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N-H···O and C-H···S interactions stabilizing the lattice . In contrast, the 4-nitrophenyl derivative () forms chains via N-H···O and C-H···O interactions, creating a 2D supramolecular network .

- The hydroxyimino group in the target compound may introduce planar distortions, affecting intermolecular interactions .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via carbodiimide-mediated coupling between 4-aminoantipyrine derivatives and activated carboxylic acids. For example, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in dichloromethane or similar solvents is commonly used to form the amide bond . Optimization involves:

- Temperature control : Reactions are typically conducted at 273 K to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.

- Purification : Slow evaporation from methylene chloride yields high-purity crystals .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard for determining crystal packing and hydrogen-bonding networks. Data-to-parameter ratios >15:1 ensure reliability .

- NMR spectroscopy : ¹H NMR resolves tautomeric equilibria (e.g., amine-imine forms) in solution. For example, split peaks at δ 10.10–11.20 ppm indicate dynamic exchange .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How do intermolecular interactions influence the compound’s crystal structure?

Hydrogen bonds (N–H⋯O, C–H⋯O) dominate packing. The amide group often forms R₂²(10) motifs, linking molecules into chains or sheets. For example, N–H⋯O bonds between pyrazole and acetamide groups stabilize 1D chains along the [100] axis . Weak interactions (e.g., π-π stacking of phenyl rings) further enhance stability .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data between related pyrazole-acetamide derivatives?

- Validate data quality : Ensure data-to-parameter ratios >20:1 (e.g., 21.9 in ) and low R-factors (<0.05).

- Cross-check with SHELX updates : Newer versions address refinement artifacts (e.g., twinning, disorder) .

- Compare with analogous structures : Dihedral angles between aromatic rings (e.g., 37.4–67.0° in ) should align with steric and electronic effects .

Q. How does the N-hydroxyimino group affect electronic structure and biological interactions compared to other substituents?

- Electronic effects : The N-hydroxyimino group introduces conjugation, altering electron density on the pyrazole ring. Compare with nitro (electron-withdrawing) or methylsulfanyl (electron-donating) groups in related compounds .

- Biological implications : Use density functional theory (DFT) to map electrostatic potentials and predict binding to targets (e.g., enzymes or receptors). Molecular docking studies can validate interactions .

Q. How can tautomeric equilibria (amine-imine) in solution be experimentally resolved?

- Variable-temperature NMR : Monitor peak coalescence/splitting (e.g., ’s 50:50 ratio at 298 K).

- Solvent-dependent studies : Polar solvents stabilize the imine form via hydrogen bonding.

- Computational modeling : Calculate energy barriers between tautomers using Gaussian or similar software .

Methodological Notes

- Crystallographic refinement : Always report SHELX version and refinement parameters (e.g., H-atom treatment, displacement factors) to ensure reproducibility .

- Data contradiction analysis : Use tools like PLATON to check for missed symmetry or twinning in disputed structures .

- Synthetic optimization : Design of experiments (DoE) can systematically vary temperature, solvent, and catalyst loading to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.